3-Methoxy-4-(tributylstannyl)pyridazine
Overview
Description
3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
The synthesis of 3-Methoxy-4-(tributylstannyl)pyridazine typically involves the reaction of 3-methoxypyridazine with tributyltin chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-4-(tributylstannyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributyltin group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
3-Methoxy-4-(tributylstannyl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(tributylstannyl)pyridazine in chemical reactions typically involves the activation of the tributyltin group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst activates the tributyltin group, allowing it to react with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
3-Methoxy-4-(tributylstannyl)pyridazine can be compared with other stannylated pyridazine derivatives, such as:
4-(Tributylstannyl)pyridazine: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
3-Methoxy-4-(trimethylstannyl)pyridazine: Contains a trimethylstannyl group instead of a tributyltin group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
tributyl-(3-methoxypyridazin-4-yl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMCRDDEJUMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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